L-703,664 succinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

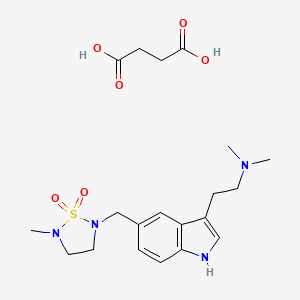

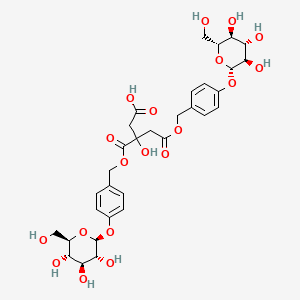

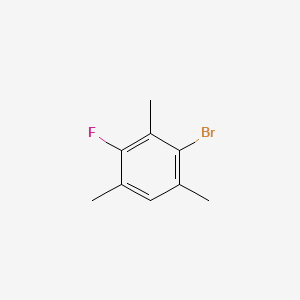

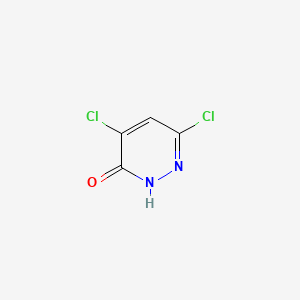

L-703,664 succinate is a selective 5-HT1D receptor agonist . It displays selectivity over other 5-HT receptor subtypes and other receptors . The chemical name of L-703,664 succinate is N, N -Dimethyl-5- [ (5-methyl-1,1-dioxodo-1,2,5-thiadiazolidin-2-yl)methyl]-1 H -indole-3-ethanamine succinate .

Molecular Structure Analysis

The molecular formula of L-703,664 succinate is C16H24N4O2S.C4H6O4 . The molecular weight is 454.54 . The InChI Key is WLXRLNXDMGIORD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

L-703,664 succinate is soluble to 50 mM in water and to 100 mM in DMSO .科学的研究の応用

HSP70 Induction by Cyclosporine A in Cultured Rat Hepatocytes : This study focused on the effect of vitamin E succinate against cyclosporine A cytotoxicity in rat hepatocytes, particularly in relation to the induction of heat shock protein 70 (HSP70). It was found that vitamin E succinate significantly counteracted the effects of cyclosporine A, reducing intracellular peroxides and enhancing apoptosis (Andrés et al., 2000).

Improvement of Succinate Production in Corynebacterium glutamicum : This research developed metabolically engineered Corynebacterium glutamicum for high production of succinate. The study suggests that releasing end-product inhibition and increasing key metabolic flux is an effective strategy for enhancing succinate production (Chung et al., 2017).

Metabolic Engineering for Photosynthetic Production of Succinate : This study involved the engineering of the cyanobacterium Synechococcus elongatus PCC 7942 for the photosynthetic production of succinate. The engineered strain demonstrated the possibility of photoautotrophic succinate production, which holds promise for CO2 capture and utilization (Lan & Wei, 2016).

Biocompatibility of Bioresorbable Polymers : This research evaluated the biocompatibility of polymers such as poly(L-D, L-lactide) and poly(L-lactide-co-glycolide), which have applications in biomedical fields. The study found that these materials demonstrated satisfactory biocompatibility, with a focus on mitochondrial succinate dehydrogenase activity (Ignatius & Claes, 1996).

Succinate as a Metabolic Signal in Inflammation : This research highlights the role of succinate beyond metabolism, specifically as a signal in inflammation. It discusses the broadening role of succinate in cellular activation, including its stabilization of transcription factors and activation of dendritic cells (Mills & O’Neill, 2014).

Succinate in Tumorigenesis and Progression : This study explores the role of succinate in tumorigenesis, particularly its unexpected role as a carcinogenic initiator and inflammatory signal. It discusses succinate dehydrogenase gene mutations and the accumulation of succinate in various malignancies (Zhao et al., 2017).

特性

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[5-[(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indol-3-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXRLNXDMGIORD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-703,664 succinate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)

![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)

![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)